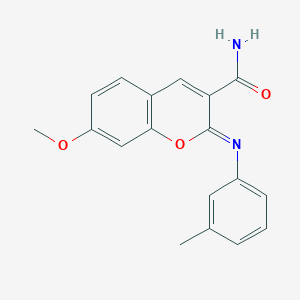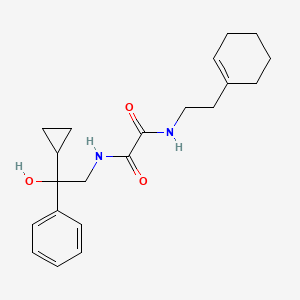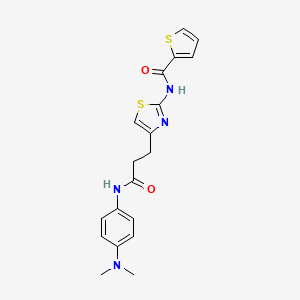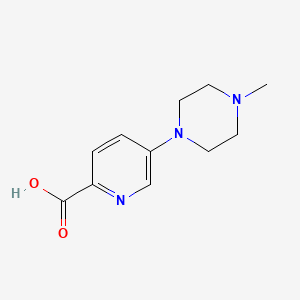
5-(4-Methylpiperazin-1-yl)picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylpiperazin-1-yl)picolinic acid is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid . The compound has a molecular weight of 221.26 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use software that can interpret InChI codes or refer to a chemist.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . For a detailed analysis of physical and chemical properties, it is recommended to refer to material safety data sheets or consult with a chemist.科学研究应用
金属凝胶形成和视觉识别
(Yan 等人,2018) 的一项研究描述了使用 5-甲基四唑和 Co2+ 形成自组装金属凝胶。该凝胶表现出对 2-吡啶甲酸及其异构体和类似物的选择性视觉识别。这暗示了在材料科学中用于选择性传感或分离过程的潜在应用。
血清素能受体亲和力
(Fiorino 等人,2017) 的研究表明,吡啶甲酰胺衍生物(包括 4-取代哌嗪)对血清素能受体具有很高的特异性和亲和力。这些发现对于开发针对神经或精神疾病的药物至关重要。
抗氧化剂和葡萄糖苷酶抑制剂
(Özil 等人,2018) 的一项研究合成了含有 4-甲基哌嗪-1-基的苯并咪唑衍生物。这些化合物表现出显着的体外抗氧化活性和 α-葡萄糖苷酶抑制潜力。这表明它们可能用于治疗氧化应激相关疾病和糖尿病。
金属配合物中的曼尼希配体
(Ayeni & Egharevba,2015) 的研究涉及合成含有甲基哌嗪-1-基的曼尼希碱及其金属配合物。由于其特定的键合模式和几何构型,这些配合物在催化或材料科学中具有潜在应用。
血清素拮抗剂
(Liao 等人,2000) 的一项研究合成了 N-[4-甲氧基-3-(4-甲基哌嗪-1-基)苯基] 的类似物作为有效的血清素拮抗剂。这些化合物可能对受血清素受体影响的疾病具有治疗潜力。
Vertilecanin 衍生物的合成
(Demirci 等人,2008) 的研究涉及从 5-(4-甲氧基苯甲酰)吡啶甲酸合成 Vertilecanin 衍生物。此类合成途径对于有机和药物化学中开发新化合物至关重要。
基于吡啶甲酸的六齿配体
(Comba 等人,2016) 的一项研究探索了六齿 N5O 配体的合成和金属配位,包括吡啶甲酸。这些发现与无机化学相关,特别是对于理解金属-配体相互作用。
用于光催化活性的配位聚合物
(Gu 等人,2017) 的研究在配位化合物的组装中使用了 5-(3,4-二羧基苯基)吡啶甲酸,该化合物在环境化学中重要的光催化领域具有潜在应用。
腐蚀抑制
(About 等人,2020) 的一项研究合成了含有哌嗪基的类似物用作腐蚀抑制剂,表明它们在保护金属的工业应用中具有潜力。
安全和危害
作用机制
Target of Action
Related compounds have been found to interact with histamine receptors and secreted aspartic peptidases (SAPs) . These targets play crucial roles in immune response and protein degradation, respectively.
Mode of Action
Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding, thereby inhibiting function .
Biochemical Pathways
Related compounds have been found to influence pathways involving histamine and secreted aspartic peptidases .
Result of Action
A related compound has been found to exhibit anti-nociceptive and anti-inflammatory effects .
Action Environment
The compound is recommended to be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
生化分析
Biochemical Properties
5-(4-Methylpiperazin-1-yl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, altering their phosphorylation states and thus modulating signal transduction pathways. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .
Cellular Effects
The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in cell growth and apoptosis. For example, in cancer cells, it can inhibit the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it inhibits certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes such as protein degradation and signal transduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dose optimization in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its targeting to specific organelles, thereby modulating its activity and function .
属性
IUPAC Name |
5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCOICFQWZXXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
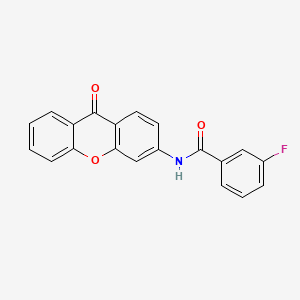
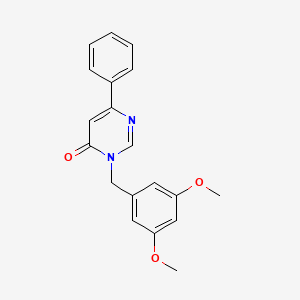
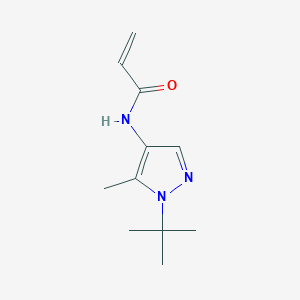

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![6-(4-bromophenyl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B3015138.png)
